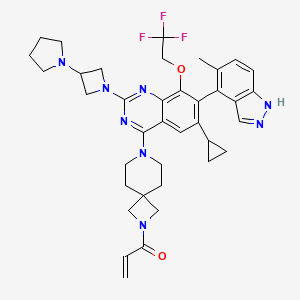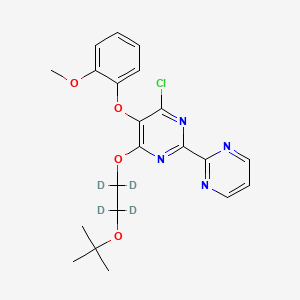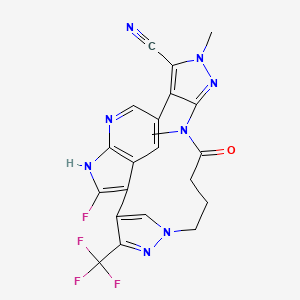![molecular formula C48H47N4O10P B12424108 (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid is a complex organic molecule characterized by multiple phenyl and naphthyl groups, as well as a phosphonooxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Formation of the naphthalen-2-ylacetyl group: This step involves the acylation of naphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Peptide bond formation: The naphthalen-2-ylacetyl group is then coupled with phenylalanine derivatives using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Sequential addition of phenylalanine units: This step involves the iterative coupling of phenylalanine derivatives to build the peptide chain, ensuring the correct stereochemistry at each step.
Introduction of the phosphonooxyphenyl group: The final step involves the phosphorylation of the phenyl group using reagents like phosphorus oxychloride (POCl3) and subsequent hydrolysis to yield the phosphonooxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques could streamline the process, allowing for the efficient assembly of the peptide chain on a solid support.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study protein-ligand interactions due to its peptide-like structure. It can serve as a model compound for understanding the binding affinities and specificities of various enzymes and receptors.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its structural complexity and functional groups may allow it to interact with multiple biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide-like structure allows it to mimic natural substrates or inhibitors, potentially modulating the activity of target proteins. The phosphonooxyphenyl group may play a role in binding to phosphate-binding sites, enhancing the compound’s affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- **(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)propanoic acid
Uniqueness
The presence of the phosphonooxyphenyl group distinguishes this compound from its analogs, providing unique binding properties and potential biological activities. This functional group may enhance the compound’s solubility, stability, and interaction with phosphate-binding sites, making it a valuable tool in biochemical and medicinal research.
Propriétés
Formule moléculaire |
C48H47N4O10P |
|---|---|
Poids moléculaire |
870.9 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H47N4O10P/c53-44(31-36-20-23-37-18-10-11-19-38(37)26-36)49-40(27-32-12-4-1-5-13-32)45(54)50-41(28-33-14-6-2-7-15-33)46(55)51-42(29-34-16-8-3-9-17-34)47(56)52-43(48(57)58)30-35-21-24-39(25-22-35)62-63(59,60)61/h1-26,40-43H,27-31H2,(H,49,53)(H,50,54)(H,51,55)(H,52,56)(H,57,58)(H2,59,60,61)/t40-,41-,42-,43-/m1/s1 |
Clé InChI |
VSVONENCEIBGNL-MRWFHJSOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O)NC(=O)CC5=CC6=CC=CC=C6C=C5 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O)NC(=O)CC5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


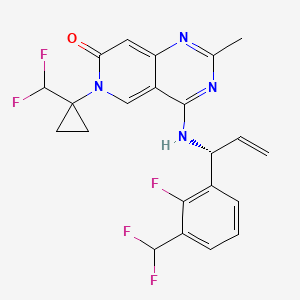
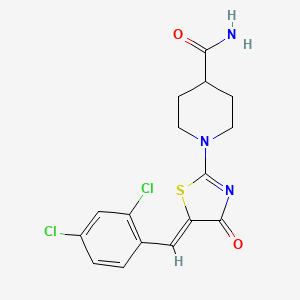
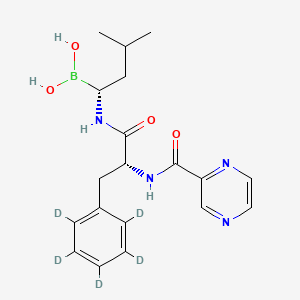
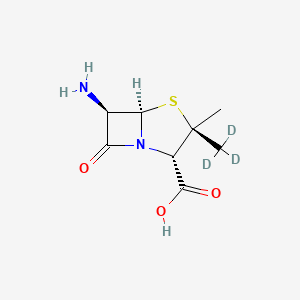
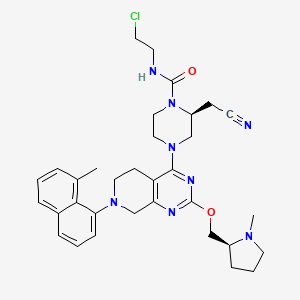
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
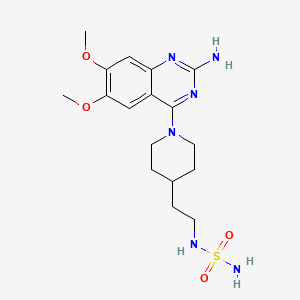
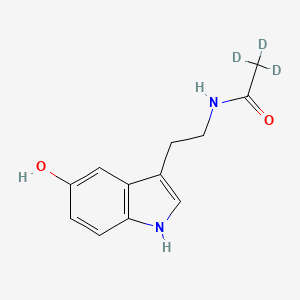
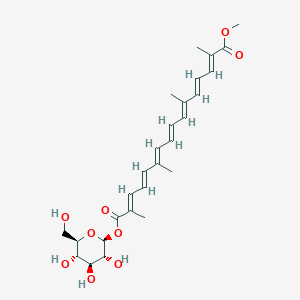
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
